1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether
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Overview
Description
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is a chemical compound with the molecular formula C₄H₂ClF₇O and a molecular weight of 234.5 g/mol . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether typically involves the reaction of hexafluoropropylene oxide with chlorofluoromethane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reactants to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of simpler fluorinated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various fluorinated ethers, alcohols, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is utilized in several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved include binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in similar applications but with different physical and chemical properties.
1,1,1,3,3,3-Hexafluoroisopropyl alcohol: Known for its use in organic synthesis and as a solvent.
Uniqueness
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is unique due to its specific combination of fluorine and chlorine atoms, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation .
Properties
IUPAC Name |
1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYVSOUOYKCHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)Cl)(F)F)(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381157 |
Source
|
Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-86-7 |
Source
|
Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56860-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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